1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl group at the N1 position and a 4-methoxyphenylethyl substituent on the carboxamide nitrogen. Its structure combines a sulfone-containing tetrahydrothiophene ring with a methoxy-substituted aromatic system, which may enhance metabolic stability and target binding affinity compared to simpler pyrazole analogs.
Properties
Molecular Formula |
C19H25N3O4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H25N3O4S/c1-13-18(14(2)22(21-13)16-9-11-27(24,25)12-16)19(23)20-10-8-15-4-6-17(26-3)7-5-15/h4-7,16H,8-12H2,1-3H3,(H,20,23) |
InChI Key |
ORCLMTSIGMTBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The tetrahydrothiophene ring is formed by the cyclization of a suitable diene with sulfur. The final step involves the coupling of these components under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-4-Carboxaldehyde Derivatives
Example Compound : 1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 955043-57-9)
- Structural Differences : The aldehyde group at the 4-position replaces the carboxamide moiety in the target compound.
- Functional Implications : Aldehydes are reactive electrophiles, often used as intermediates in synthesis (e.g., for Schiff base formation or further functionalization). In contrast, the carboxamide group in the target compound improves solubility and hydrogen-bonding capacity, which may enhance pharmacokinetic properties .
Thiophene- and Thiazole-Containing Analogs
Example Compound: 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid (CAS: 196797-64-5)
- Structural Differences : A thiazole ring replaces the pyrazole core, and a carboxylic acid group is present instead of a carboxamide.
- Functional Implications : Thiazoles are associated with antimicrobial and anti-inflammatory activities. The carboxylic acid group may limit membrane permeability compared to the carboxamide, which is more lipophilic .
Pyrazole-Carbothioamide Derivatives
Example Compound : 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Structural Differences : A carbothioamide (-C(S)NH2) replaces the carboxamide (-C(O)NH2), and a 4-nitrophenylisoxazole group is present.
- Functional Implications: The thioamide group increases electron density and may alter binding interactions with metal ions or cysteine residues in biological targets.
Chromenone-Linked Pyrazolo-Pyrimidine Derivatives
Example Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
- Structural Differences: A pyrazolo-pyrimidine core replaces the pyrazole-carboxamide, with additional chromenone and fluorophenyl groups.
- Functional Implications : The extended aromatic system and fluorine substituents likely improve target selectivity (e.g., kinase inhibition) and metabolic resistance. However, increased molecular weight may reduce oral bioavailability compared to the target compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Utility : The target compound’s carboxamide group allows for further derivatization (e.g., coupling with amines or acids), similar to aldehyde intermediates in .
- Biological Relevance: Thiophene sulfones (as in the target) are known to enhance metabolic stability compared to non-oxidized thiophenes, a feature critical for drug development .
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.6 g/mol . The structure features a tetrahydrothiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H33N3O4S |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | 1-(1,1-Dioxotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have been tested against various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing healthy cells .
Case Study: Glioma Treatment
In a specific study involving a related pyrazole compound (designated as 5f ), an IC50 value of 5.13 µM was reported against C6 glioma cells, outperforming the standard chemotherapy drug 5-FU (IC50 = 8.34 µM). Flow cytometry analysis revealed that the mechanism of action included significant cell cycle arrest at various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) and induction of apoptosis .
Anti-inflammatory Effects
Pyrazole derivatives have also been noted for their anti-inflammatory properties. The structural features of these compounds allow them to inhibit pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .
The biological activity of the compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : Pyrazoles can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Modulation : As observed in glioma studies, the compound can affect cell cycle progression.
Research Findings
A review of literature reveals that pyrazole derivatives are associated with a wide range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines |
| Anti-inflammatory | Inhibits COX enzymes and reduces inflammation |
| Antimicrobial | Exhibits activity against bacterial and fungal strains |
| Analgesic | Provides pain relief through central nervous system action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
